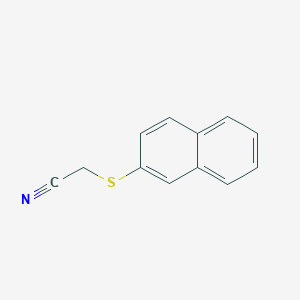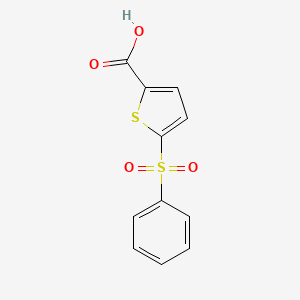
2,3,3,5-Tetramethyl-3H-Indol
Übersicht
Beschreibung
2,3,3,5-Tetramethyl-3h-indole, also known as 3H-Indole-2,3,3,5-tetramethyl or 3H-Indole-2,3,3,5-T, is a heterocyclic compound derived from indole, a nitrogen-containing aromatic compound found in many plants and animals. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 3H-Indole-2,3,3,5-T is used in the synthesis of various organic compounds, including antibiotics, antifungals, and anticancer agents.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
2,3,3,5-Tetramethyl-3H-Indol: Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. So haben bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Derivate, die für eine höhere Wirksamkeit gegen eine breite Palette von Viren optimiert werden können.
Entzündungshemmende Eigenschaften
Indolverbindungen, einschließlich Derivaten von this compound, sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Diese Verbindungen können Entzündungspfade modulieren und bieten potenzielle therapeutische Anwendungen bei Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Antikrebs-Potenzial
Einige Indolderivate haben Antikrebs-Eigenschaften gegen verschiedene Krebszelllinien gezeigt. Durch die Beeinträchtigung der Zellproliferation und Induktion von Apoptose sind diese Verbindungen wertvoll für die Krebsforschung und könnten zur Entwicklung neuer Antikrebsmedikamente führen .
Anti-mikrobielle Effekte
Der Indol-Kern ist Bestandteil vieler Verbindungen mit antimikrobieller Aktivität. Derivate von this compound können so konzipiert werden, dass sie gezielt auf spezifische mikrobielle Pfade abzielen, was eine Plattform für die Entwicklung neuer antimikrobieller Wirkstoffe bietet .
Pharmazeutische Zwischenprodukte
This compound dient als pharmazeutisches Zwischenprodukt. Es ist an der Synthese von Verbindungen beteiligt, die die Agonistenaktivität am A1-Adenosinrezeptor verstärken, was Auswirkungen auf neurologische und kardiovaskuläre Erkrankungen hat .
Chemische Sensorik
Derivate von this compound wurden in chemischen Sensorikmechanismen eingesetzt, z. B. zum Nachweis von Cyanid-Ionen. Diese Anwendung ist entscheidend für die Umweltüberwachung und die öffentliche Sicherheit .
Jede dieser Anwendungen demonstriert die Vielseitigkeit und das Potenzial von this compound in der wissenschaftlichen Forschung und bietet zahlreiche Möglichkeiten zur Erforschung und Entwicklung in verschiedenen Bereichen der Medizin und Technologie. Die Fähigkeit des Indol-Gerüsts, mit hoher Affinität an mehrere Rezeptoren zu binden, macht es zu einer wertvollen heterocyclischen Verbindung für pharmakologische Aktivitäten .
Wirkmechanismus
Target of Action
The primary target of 2,3,3,5-Tetramethyl-3h-indole is the A1 adenosine receptor . The A1 adenosine receptor is a G protein-coupled receptor that plays a crucial role in inhibiting adenylate cyclase activity upon activation . It is involved in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Mode of Action
2,3,3,5-Tetramethyl-3h-indole acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on the receptor separate from the active site and enhance the receptor’s response to its agonist .
Biochemical Pathways
This receptor plays a role in various physiological processes, including neurotransmission and myocardial oxygen consumption .
Pharmacokinetics
It is noted to be sparingly soluble in water , which could impact its bioavailability and distribution.
Result of Action
Given its role as an allosteric enhancer of the a1 adenosine receptor, it can be inferred that it likely enhances the physiological responses mediated by this receptor, such as inhibiting adenylate cyclase activity .
Safety and Hazards
The safety data sheet for 2,3,3,5-Tetramethyl-3h-indole indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
2,3,3,5-Tetramethyl-3H-indole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction suggests that 2,3,3,5-Tetramethyl-3H-indole can modulate receptor activity, potentially impacting various physiological processes. Additionally, its sparing solubility in water (0.26 g/L at 25°C) indicates that it may require specific conditions or solvents to be effectively utilized in biochemical assays .
Molecular Mechanism
At the molecular level, 2,3,3,5-Tetramethyl-3H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their function. For instance, its role as an allosteric enhancer at the A1 adenosine receptor involves binding to a site distinct from the active site, thereby enhancing the receptor’s response to its natural ligand . This binding can lead to increased receptor activation and subsequent downstream signaling events. Additionally, 2,3,3,5-Tetramethyl-3H-indole may influence enzyme activity, either by direct binding or through modulation of gene expression, resulting in altered metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3,3,5-Tetramethyl-3H-indole in laboratory settings are crucial for its effective use in research. Studies have shown that indole derivatives can undergo degradation over time, impacting their efficacy . In vitro and in vivo studies are necessary to determine the long-term effects of 2,3,3,5-Tetramethyl-3H-indole on cellular function. These studies can provide insights into the compound’s stability, potential degradation products, and their biological activity.
Dosage Effects in Animal Models
The effects of 2,3,3,5-Tetramethyl-3H-indole vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit a significant biological response. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies on similar indole derivatives have shown that dosage can significantly impact their pharmacological activity and toxicity profiles .
Metabolic Pathways
2,3,3,5-Tetramethyl-3H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for optimizing the use of 2,3,3,5-Tetramethyl-3H-indole in therapeutic applications.
Transport and Distribution
The transport and distribution of 2,3,3,5-Tetramethyl-3H-indole within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can impact its overall efficacy and potential side effects. Studies on similar compounds have shown that their localization and accumulation in specific tissues can influence their therapeutic outcomes.
Subcellular Localization
The subcellular localization of 2,3,3,5-Tetramethyl-3H-indole can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, mitochondria, or other organelles, where they can exert their biological effects. Understanding the subcellular localization of 2,3,3,5-Tetramethyl-3H-indole is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
2,3,3,5-tetramethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAPBRSUHSDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067169 | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25981-82-2 | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)
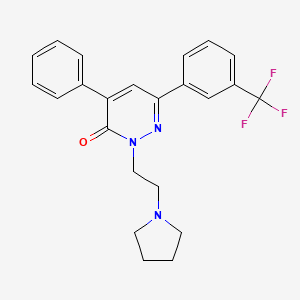
![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)

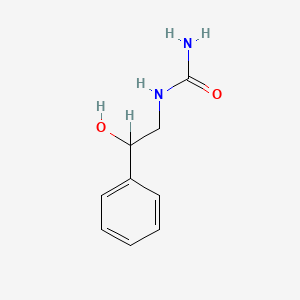
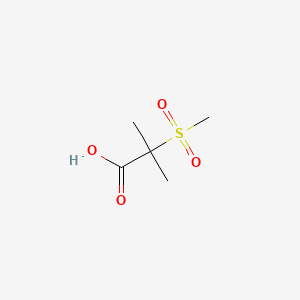
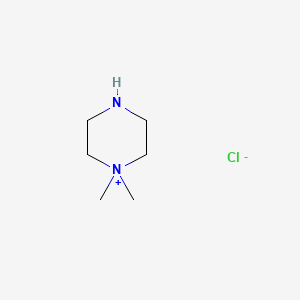
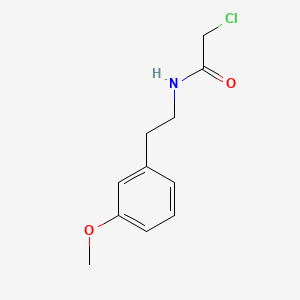


![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)

